

2,3,4-Trichlorophenol CAS number and synonyms

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,3,4-Trichlorophenol**

Cat. No.: **B7800880**

[Get Quote](#)

An In-Depth Technical Guide to **2,3,4-Trichlorophenol** (CAS: 15950-66-0)

Introduction

2,3,4-Trichlorophenol (2,3,4-TCP) is a halogenated phenolic compound belonging to the family of trichlorophenols, which comprises six distinct isomers^[1]. While less commercially prominent than its 2,4,5-TCP and 2,4,6-TCP counterparts, 2,3,4-TCP holds significant interest for researchers and environmental scientists. It is primarily recognized as a pollutant found in wastewater and as a potential intermediate in the synthesis of more complex chemical structures^{[2][3]}. Its physicochemical properties, particularly its limited water solubility and moderate lipophilicity, influence its environmental fate and toxicological profile. This guide provides a comprehensive technical overview of **2,3,4-trichlorophenol**, covering its chemical identity, synthesis, toxicology, and the analytical methodologies required for its precise quantification.

Section 1: Chemical Identity and Synonyms

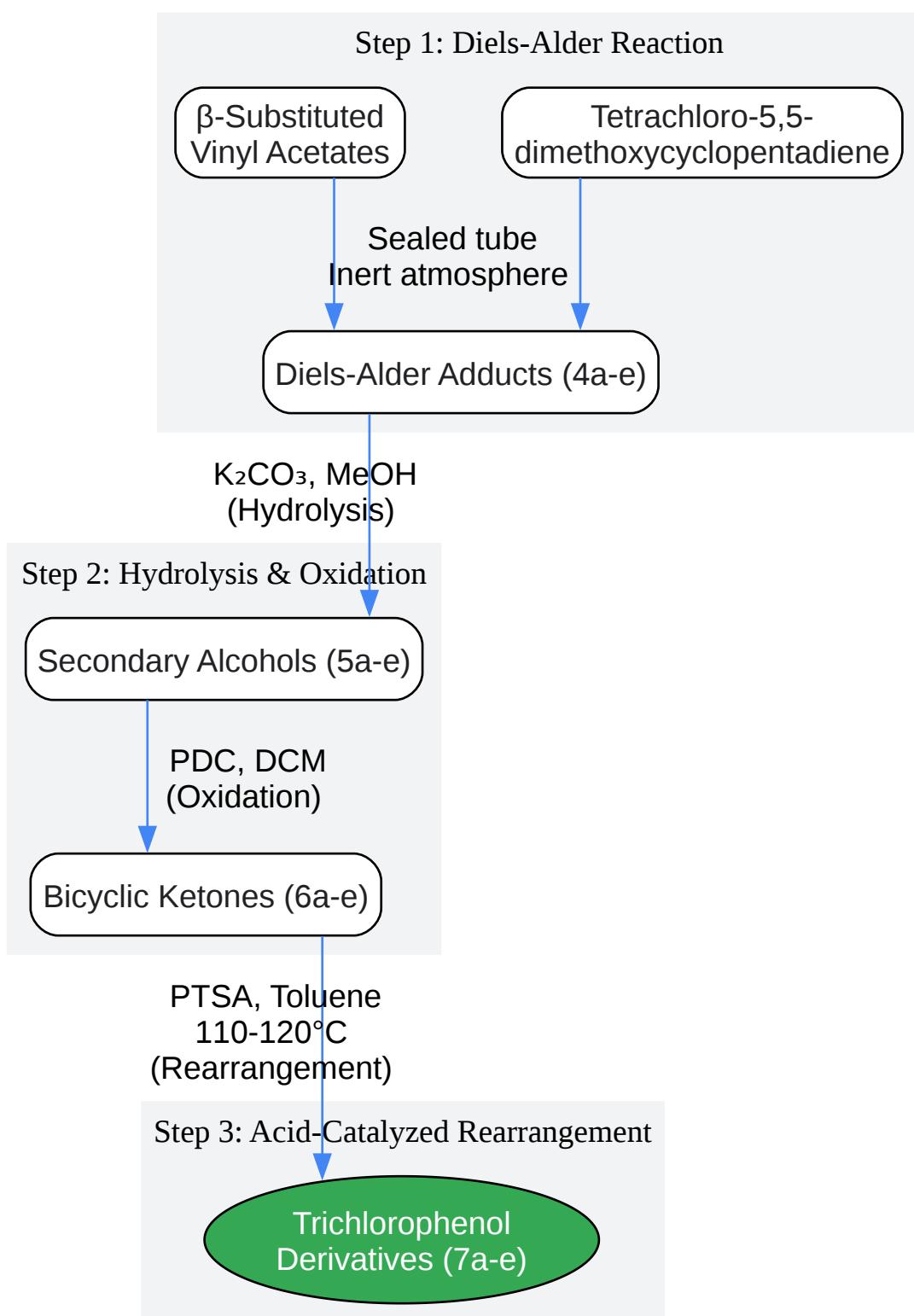
The unambiguous identification of a chemical compound is foundational for all research and development activities. The primary identifier for **2,3,4-Trichlorophenol** is its Chemical Abstracts Service (CAS) Registry Number, 15950-66-0^[4].

Identifier	Value	Source
CAS Number	15950-66-0	[2] [3] [4]
IUPAC Name	2,3,4-Trichlorophenol	[5]
Molecular Formula	C ₆ H ₃ Cl ₃ O	[2] [4]
Molecular Weight	197.45 g/mol	[2] [4]
EINECS Number	240-083-2	[3] [5]
InChI Key	HSQFVBWFPBKHEB- UHFFFAOYSA-N	[5]
Canonical SMILES	C1=CC(=C(C(=C1Cl)Cl)Cl)O	[5]

Common Synonyms:

- Phenol, 2,3,4-trichloro-[[5](#)]
- 2,3,4-TCP[[5](#)]
- 2,3,4-Trichl[[2](#)]
- Ncgc00091874-01[[2](#)]

Section 2: Physicochemical Properties


The behavior of 2,3,4-TCP in both biological and environmental systems is dictated by its physical and chemical properties. It typically presents as a solid with a characteristic phenolic odor[[5](#)]. Its poor aqueous solubility and moderate octanol-water partition coefficient (LogP) suggest a tendency to partition into organic matrices and potential for bioaccumulation.

Property	Value	Source
Appearance	Needles (from benzene and ligroin) or light peach solid. White powder with a characteristic disinfectant odor.	[2][5]
Melting Point	75-79 °C	[6]
Boiling Point	260.3 ± 35.0 °C at 760 mmHg	[6]
Water Solubility	Insoluble	[2][3]
LogP (Octanol-Water)	3.66	[6]
Vapor Pressure	0.00246 mmHg	[5]
Density	1.6 ± 0.1 g/cm³	[6]

Section 3: Synthesis and Manufacturing

The synthesis of specific trichlorophenol isomers like 2,3,4-TCP requires controlled reaction pathways to ensure correct regioselectivity. While direct, deep chlorination of phenol is a common method for producing mixtures of chlorophenols, more sophisticated strategies are employed for synthesizing specific isomers for research purposes[1][7]. One such expedient, multi-step procedure involves an acid-catalyzed rearrangement of bicyclic ketone precursors, which are themselves derived from Diels-Alder cycloadducts[8][9].

This approach offers high overall yield and control over the final substitution pattern. The causality behind this choice of pathway lies in its ability to build the substituted phenolic ring system from acyclic or cyclic precursors, thereby avoiding the often-unselective direct halogenation of phenol.

[Click to download full resolution via product page](#)

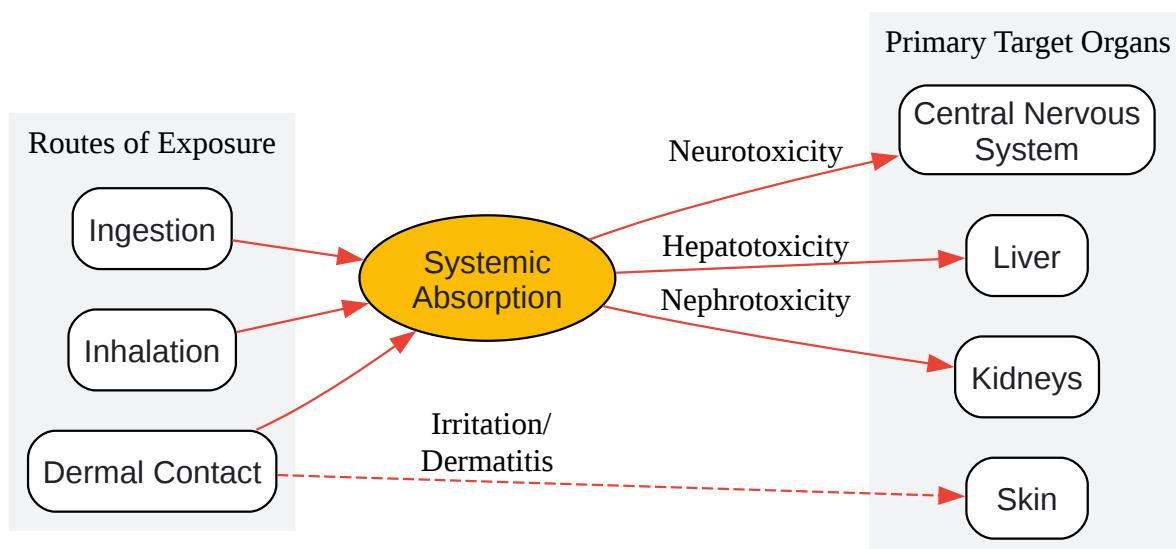
Caption: Multi-step synthesis of trichlorophenol derivatives via Diels-Alder reaction.[9]

Section 4: Applications and Industrial Relevance

Unlike 2,4,5-TCP and 2,4,6-TCP, which have historically been used in the production of herbicides and as broad-spectrum biocides, specific large-scale industrial applications for **2,3,4-trichlorophenol** are not well-documented[10]. Its primary relevance stems from its role as:

- An Environmental Pollutant: 2,3,4-TCP is identified as a phenolic halogenated pollutant in wastewater, likely arising as a byproduct from industrial chlorination processes or the degradation of more complex chlorinated compounds[2][3].
- A Chemical Intermediate: In laboratory and specialized synthesis, it can serve as a precursor for creating more highly substituted aromatic compounds. The broader class of trichlorophenols has been used as an intermediate in producing pentachlorophenol (PCP) [10][11].

Section 5: Toxicological Profile and Safety Handling


There is a significant lack of toxicological data specific to the **2,3,4-trichlorophenol** isomer[12]. Therefore, its toxicological profile is largely inferred from data on other trichlorophenols and the chlorophenol class as a whole[13].

General Toxicity of Trichlorophenols:

- Acute Effects: Accidental ingestion can be harmful, with symptoms including nausea, vomiting, diarrhea, abdominal pain, and cyanosis. Severe exposure can lead to convulsions, coma, and lung swelling[14]. Direct contact causes severe eye damage and can cause significant skin inflammation[14].
- Systemic Effects: Upon absorption through the skin or inhalation, chlorophenols can affect the cardiovascular and central nervous systems[14].
- Chronic Effects: Long-term exposure is associated with damage to the liver and kidneys. Some isomers, like 2,4,6-TCP, are considered "reasonably anticipated to be a human carcinogen" based on sufficient evidence in animal studies[13][14].

Safety Precautions:

- Handle in a well-ventilated area or fume hood.
- Use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- Avoid generating dust. Use wet cleaning methods for spills.
- Avoid contact with strong oxidizing agents[3].

[Click to download full resolution via product page](#)

Caption: Postulated toxicological pathways for 2,3,4-Trichlorophenol exposure.[13][14]

Section 6: Analytical Methodologies for Detection and Quantification

The detection of 2,3,4-TCP in environmental matrices like water requires highly sensitive and selective analytical methods due to its typically low concentrations and the presence of interfering substances. The gold standard approach involves sample pre-concentration using Solid-Phase Extraction (SPE) followed by instrumental analysis via High-Performance Liquid Chromatography coupled to Tandem Mass Spectrometry (HPLC-MS/MS)[15].

Protocol: Trace-Level Quantification of 2,3,4-Trichlorophenol in Water using SPE and LC-MS/MS

This protocol is a self-validating system, incorporating an internal standard to correct for variations in extraction efficiency and instrument response.

1. Sample Collection and Preservation:

- Collect a 500 mL water sample in an amber glass bottle.
- Causality: Amber glass prevents photodegradation of the analyte.
- If residual chlorine is suspected, add ~40 mg of sodium thiosulfate to quench it, preventing further chlorination of organic matter.
- Acidify the sample to pH 2-3 with sulfuric acid.
- Causality: At low pH, 2,3,4-TCP is in its neutral, protonated form (Ar-OH), which is less polar and adsorbs more efficiently onto the reversed-phase SPE sorbent.
- Store at 4°C until extraction (max holding time: 7 days)[16].

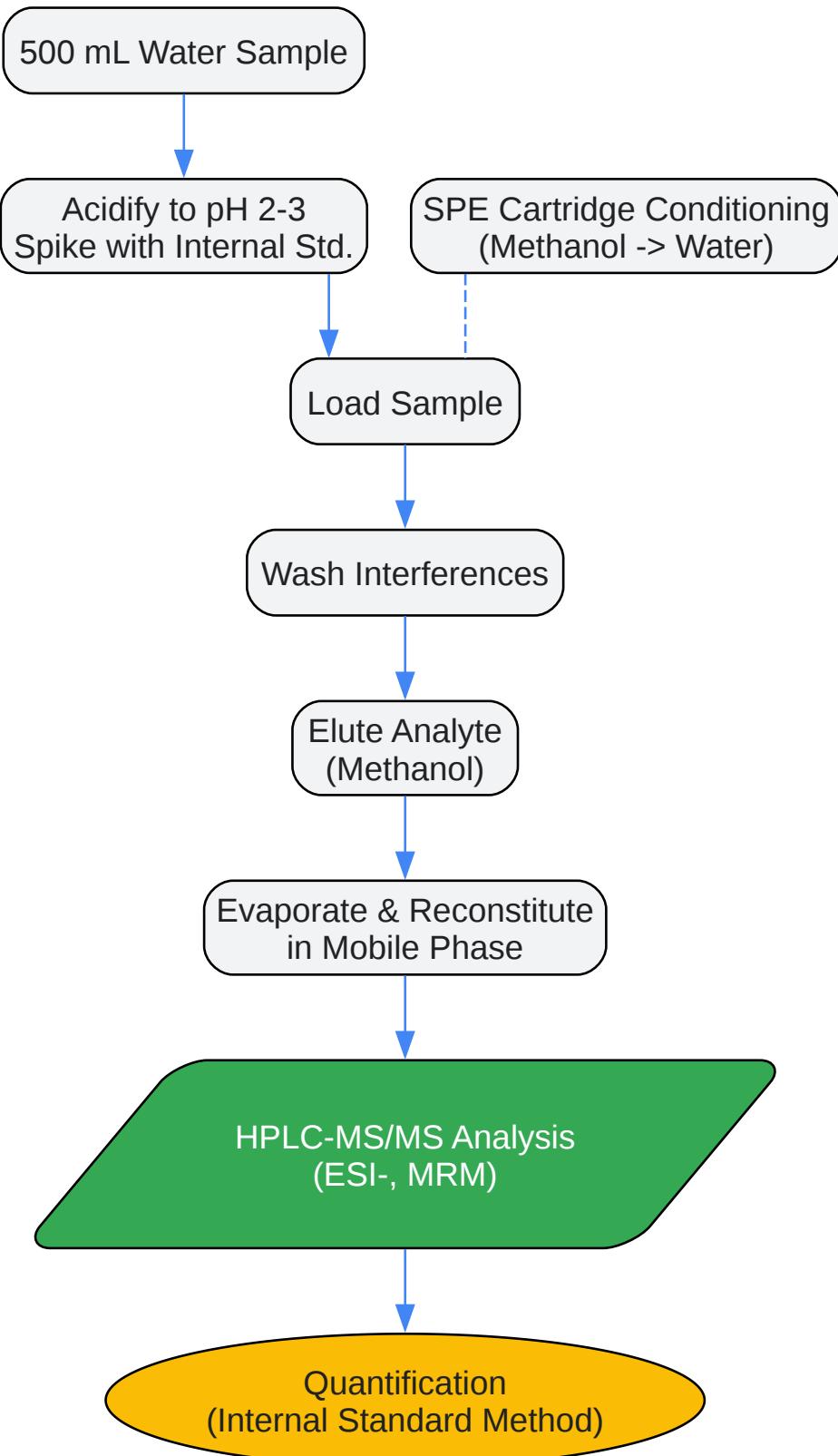
2. Internal Standard Spiking:

- Spike the sample with a known concentration of a labeled internal standard (e.g., **2,3,4-Trichlorophenol-¹³C₆**).
- Causality: The isotopically labeled standard behaves identically to the native analyte during extraction and ionization but is distinguishable by mass spectrometry, allowing for accurate quantification by correcting for matrix effects and procedural losses.

3. Solid-Phase Extraction (SPE):

- Use a reversed-phase SPE cartridge (e.g., 200 mg Styrene Divinylbenzene - SDB).
- Conditioning: Pass 5 mL of methanol followed by 5 mL of pH 2-3 deionized water through the cartridge. Do not let the sorbent go dry.

- Causality: Methanol solvates the polymer chains of the sorbent, activating it for retention. The acidified water equilibrates the sorbent to the sample conditions.
- Loading: Pass the entire 500 mL sample through the cartridge at a flow rate of 5-10 mL/min.
- Washing: Wash the cartridge with 5 mL of pH 2-3 deionized water to remove salts and polar interferences.
- Drying: Dry the cartridge under vacuum or nitrogen for 10-15 minutes to remove residual water.
- Elution: Elute the trapped analytes with 2 x 3 mL aliquots of methanol into a collection tube.
- Causality: Methanol is a strong organic solvent that disrupts the hydrophobic interactions between the analyte and the sorbent, releasing it from the cartridge.


4. Concentration and Reconstitution:

- Evaporate the methanol eluate to near dryness under a gentle stream of nitrogen at 35°C.
- Reconstitute the residue in 500 μ L of the initial mobile phase (e.g., 50:50 methanol:water).
- Causality: Reconstituting in the mobile phase ensures compatibility with the HPLC system and good peak shape during injection.

5. HPLC-MS/MS Analysis:

- Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 μ m).
- Mobile Phase: Gradient elution using A) 0.1% formic acid in water and B) 0.1% formic acid in methanol.
- Ionization: Electrospray Ionization (ESI) in negative mode.
- Causality: The phenolic proton is acidic and readily lost in the ESI source, forming a stable $[M-H]^-$ ion, which is ideal for sensitive detection in negative mode.

- Detection: Multiple Reaction Monitoring (MRM) of at least two transitions for both the native analyte and the internal standard for definitive identification and quantification.

[Click to download full resolution via product page](#)

Caption: Analytical workflow for trace-level quantification of 2,3,4-TCP in water.

Conclusion

2,3,4-Trichlorophenol is a compound of significant interest primarily within the domains of environmental science and analytical chemistry. While it lacks the widespread historical application of other isomers, its presence as an environmental contaminant necessitates robust and reliable methods for its detection and quantification. Understanding its synthesis pathways, physicochemical properties, and toxicological profile—even if inferred from related compounds—is crucial for assessing its environmental impact and developing strategies for remediation. The detailed analytical workflow presented herein provides researchers with a validated framework for obtaining high-quality data essential for both regulatory compliance and advanced scientific investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Trichlorophenol - Wikipedia [en.wikipedia.org]
- 2. 2,3,4-TRICHLOROPHENOL | 15950-66-0 [chemicalbook.com]
- 3. 2,3,4-TRICHLOROPHENOL CAS#: 15950-66-0 [m.chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. 2,3,4-Trichlorophenol | C6H3Cl3O | CID 27582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,3,4-TRICHLOROPHENOL | CAS#:15950-66-0 | Chemsoc [chemsoc.com]
- 7. CN104311396A - Synthetic method of 2,4,6-trichlorophenol - Google Patents [patents.google.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]

- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Fact sheet: 2,4,6-trichlorophenol — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 12. HEALTH EFFECTS - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 16. Analytical Method [keikaventures.com]
- To cite this document: BenchChem. [2,3,4-Trichlorophenol CAS number and synonyms]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7800880#2-3-4-trichlorophenol-cas-number-and-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

